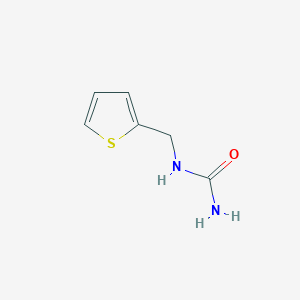

N-(2-thienylmethyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-thienylmethyl)urea” is a biochemical used for proteomics research . It has a molecular formula of C6H8N2OS and a molecular weight of 156.21 .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial applications in large volumes .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H8N2OS . More detailed structural analysis would require specific spectroscopic techniques such as IR, NMR, and X-ray diffraction .Chemical Reactions Analysis

The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .科学研究应用

N-(2-thienylmethyl)urea has been used in a variety of scientific research applications, including in vivo and in vitro experiments. In vivo experiments involve the use of live organisms, while in vitro experiments are conducted in a laboratory setting using cell cultures.

体内

N-(2-thienylmethyl)urea has been used in in vivo experiments to study the effects of various compounds on living organisms. It has been used to study the effects of drugs on the cardiovascular system and to observe the effects of various plant extracts on the immune system.

体外

N-(2-thienylmethyl)urea has been used in in vitro experiments to study the effects of various compounds on cell cultures. It has been used to study the effects of drugs on cancer cells and to observe the effects of various plant extracts on the growth and development of cells.

作用机制

Target of Action

The primary target of N-(2-thienylmethyl)urea is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Urease, a nickel-dependent enzyme, is known to catalyze the hydrolysis of urea into ammonia and carbamate

生物活性

N-(2-thienylmethyl)urea has been found to have a range of biological activities, including antiviral, antifungal, and anti-inflammatory activities. It has also been found to have antioxidant and cytotoxic activities.

Biochemical and Physiological Effects

This compound has been found to have a range of biochemical and physiological effects, including the modulation of enzymes, hormones, and cell signaling pathways. It has also been found to have an effect on the metabolism of carbohydrates, lipids, and proteins.

实验室实验的优点和局限性

N-(2-thienylmethyl)urea has several advantages for use in laboratory experiments, including its low cost, its stability in aqueous solutions, and its ability to act as a chelating agent, a reagent, and a ligand. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water, its limited shelf-life, and its potential toxicity.

未来方向

N-(2-thienylmethyl)urea has several potential future applications, including its use in drug delivery systems, its use in the synthesis of new compounds, and its use as an adjuvant in vaccines. It could also be used in the development of new diagnostic tools and in the development of new therapeutic agents. Additionally, this compound could be used to study the effects of various compounds on the human body, as well as to study the effects of various environmental factors on the human body. Finally, this compound could be used in the development of new materials for use in medical devices and in the development of new biodegradable materials for use in medical implants.

合成方法

N-(2-thienylmethyl)urea can be synthesized in a laboratory setting through a multi-step process. The first step involves the reaction of thiophene and formaldehyde to form a Schiff base. This Schiff base is then reacted with urea in an acidic medium to produce this compound.

属性

IUPAC Name |

thiophen-2-ylmethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPGMIBBYIGDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)

![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)

![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2937185.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2937187.png)